molecular formula C4H8BrNO B2590233 2-Bromo-N-methylpropanamide CAS No. 74538-22-0

2-Bromo-N-methylpropanamide

Cat. No.: B2590233
CAS No.: 74538-22-0
M. Wt: 166.018
InChI Key: ALSQAGFRBPHNIQ-UHFFFAOYSA-N
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Description

2-Bromo-N-methylpropanamide is an organic compound with the molecular formula C4H8BrNO. It is a brominated amide derivative of propanamide and is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N-methylpropanamide can be synthesized through the reaction of 2-bromo-2-methylpropanoyl bromide with aqueous ammonium hydroxide. The reaction is typically carried out in a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and pressure-equalizing dropping funnel. The reaction mixture is cooled below 5°C using a brine/ice bath to control the exothermic reaction. The resulting white precipitate is collected by filtration and washed with water to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-methylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

    Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Reduction: Corresponding amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-Bromo-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-N-methylpropanamide involves its reactivity as a brominated amide. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. This reactivity is utilized in various synthetic pathways to produce different compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2-methylpropanamide
  • Propanamide
  • 2-Bromo-2,2-dimethylacetamide
  • 2-Bromo-2-methylpropionamide

Uniqueness

2-Bromo-N-methylpropanamide is unique due to its specific brominated structure, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSQAGFRBPHNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74538-22-0
Record name 2-bromo-N-methylpropanamide
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